2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione is an organic compound characterized by the molecular formula and the CAS number 34403-38-8. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly as a building block for pharmaceuticals and in the development of advanced materials such as organic semiconductors and photochromic substances. Its unique structure, which includes a pyridine ring, enhances its electronic and steric properties, making it a valuable candidate for various scientific investigations .
Industrial production may utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions can be optimized by adjusting temperature, pressure, and solvent choice to maximize the output of the desired compound.
The molecular structure of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione features an isoindoline core with a pyridine substituent at the 3-position. This arrangement contributes to its distinctive chemical properties.
Key structural data include:
The compound's structural characteristics allow for various functional modifications, which can be explored for diverse applications in research and industry .
2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione is primarily related to its biological activity as a potential pharmaceutical agent. It exhibits properties that may inhibit certain enzymes or act as receptor ligands, contributing to its therapeutic effects in conditions such as epilepsy and mental health disorders . The precise biochemical pathways remain an area of ongoing research.
The physical properties of 2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione include:
Chemical properties include:
Further studies on its thermal stability, reactivity under different conditions, and spectroscopic characteristics (such as infrared and nuclear magnetic resonance spectra) are essential for understanding its behavior in various environments .
2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione has several scientific uses:
Through ongoing research, this compound may lead to significant advancements in therapeutic applications and material innovations.
This compound features a hybrid scaffold comprising two pharmacologically significant moieties: an isoindoline-1,3-dione (phthalimide) core and a pyridin-3-ylmethyl group linked via a methylene bridge. Its systematic IUPAC name is 2-[(pyridin-3-yl)methyl]isoindole-1,3-dione, with the molecular formula C₁₄H₁₀N₂O₂
(molecular weight: 238.25 g/mol). The phthalimide unit provides a planar, electron-deficient aromatic system, while the pyridine ring contributes basicity and hydrogen-bonding capabilities [7].
Structural features critical to its function include:
–CH₂–
) enables spatial adaptation to binding pockets in biological targets, as confirmed by X-ray crystallography showing a dihedral angle of 85.2° between the phthalimide and pyridine planes [7]. Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Analytical Method |
---|---|---|
Molecular formula | C₁₄H₁₀N₂O₂ | Elemental analysis |
Melting point | 113–115°C | DSC/TGA |
Crystallography | Triclinic system, space group P-1 | Single-crystal X-ray |
Torsional angle (C–N–C–N) | 85.2° | X-ray diffraction |
Carbonyl bond length (C=O) | 1.218 Å | DFT calculations |
Log P (predicted) | 1.8 | ChemDraw modeling |
The compound emerged from hybridization strategies in the early 2010s, driven by limitations of first-generation acetylcholinesterase inhibitors (e.g., rivastigmine). Researchers combined the phthalimide scaffold—known since the 1990s for PAS-targeted AChE inhibition—with N-benzyl pyridinium motifs that target the CAS of AChE [2] [8]. This approach was inspired by:
Isoindoline-1,3-dione derivatives constitute a privileged scaffold in medicinal chemistry due to their:
Table 2: Bioactive Isoindoline-1,3-dione Derivatives and Key Applications
Derivative | Biological Activity | Potency (IC₅₀/EC₅₀) | Target |
---|---|---|---|
2-(Pyridin-3-ylmethyl)isoindoline-1,3-dione | AChE inhibition | 2.1–7.4 μM | Alzheimer’s disease |
2-(5-(Bromomethyl)pyridin-3-yl)isoindoline-1,3-dione | Synthetic intermediate for VEGFR-2 inhibitors | N/A | Anticancer agents |
1,3,4-Oxadiazole-clubbed isoindoline-1,3-dione | VEGFR-2 inhibition | 0.89 μM (MCF-7 cells) | Breast cancer |
para-Fluoro-N-benzyl hybrids | Dual AChE inhibition + neuroprotection | 2.1 μM (AChE) | Multitarget AD therapy |
Compound Names in Tables: